Methyl 3-methyl-2-(2-oxoethyl)butanoate
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Overview
Description
Methyl 3-methyl-2-(2-oxoethyl)butanoate is an ester compound with the molecular formula C8H14O3. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-(2-oxoethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(2-oxoethyl)butanoate undergoes various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with different alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Methyl 3-methyl-2-(2-oxoethyl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-(2-oxoethyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl acetate: A widely used ester in solvents and coatings.
Methyl 2-methylbutanoate: Similar structure but with different functional groups, used in organic synthesis.
Uniqueness
Methyl 3-methyl-2-(2-oxoethyl)butanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a methyl group and an oxoethyl group makes it versatile in various chemical reactions and applications .
Properties
CAS No. |
88496-54-2 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-methyl-2-(2-oxoethyl)butanoate |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
AQXXLBGKWDWVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=O)C(=O)OC |
Origin of Product |
United States |
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